molecular formula C16H14NO6S+ B15088434 Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium

Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium

Cat. No.: B15088434
M. Wt: 348.4 g/mol
InChI Key: SMGJLPSXAAUTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium is a high-purity chemical reagent designed for laboratory research applications. As a specialized compound, it is intended for use in chemical synthesis, method development, and other in-vitro investigations. Researchers can leverage this reagent in exploring novel organic reactions and as a building block for more complex molecular structures. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the specific product documentation and relevant scientific literature for detailed handling and application protocols. All safety data sheets (SDS) and handling instructions must be reviewed prior to use.

Properties

Molecular Formula

C16H14NO6S+

Molecular Weight

348.4 g/mol

IUPAC Name

hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium

InChI

InChI=1S/C16H14NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3,(H,20,21)/q+1

InChI Key

SMGJLPSXAAUTFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

SE 175 is synthesized through the nitroxyacylation of thiosalicylates. The process involves the reaction of thiosalicylic acid with nitrooxyacyl chloride under controlled conditions to form the desired product. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the complete formation of SE 175 .

Industrial Production Methods

Industrial production of SE 175 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

SE 175 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SE 175 has a wide range of scientific research applications, including:

    Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

    Biology: Investigated for its role in cell signaling and as a tool to study nitric oxide-mediated processes.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neuroprotection, and pain relief.

    Industry: Utilized in the development of nitric oxide-releasing materials and coatings

Mechanism of Action

SE 175 exerts its effects through the release of nitric oxide following the reductive transformation of the nitrate group. Nitric oxide is a potent vasodilator that activates soluble guanylate cyclase in endothelial cells, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule induces smooth muscle relaxation and vasodilation. Additionally, nitric oxide has neuroprotective effects and can modulate pain pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of functional groups distinguishes it from related derivatives. Below is a comparative analysis with structurally similar compounds from the literature:

Parameter Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium Hydrazinecarbothioamides [4–6] () Triazole-Thiones [7–9] () HLo-7 Oxime ()
Core Structure Oxoazanium center with sulfanylcarbonyl and methoxycarbonyl groups Hydrazinecarbothioamide with sulfonylbenzoyl 1,2,4-Triazole-thione with sulfonyl Bispyridinium oxime with carbamoyl
Key Functional Groups -NH₃⁺ (oxoazanium), -COOMe, -S-C(O)-, -OCH₂- -C=S, -NHC(O)-, -SO₂- -C=S, -SO₂-, triazole ring -C=N-OH, pyridinium, -CONH₂
Tautomerism Likely stabilized ionic form (no tautomerism reported) None observed Thione-thiol tautomerism confirmed Oxime syn-anti isomerism possible
IR Spectral Signatures Expected: ν(NH₃⁺) ~3000–3300 cm⁻¹, ν(C=O) ~1660–1680 cm⁻¹ ν(C=S) 1243–1258 cm⁻¹, ν(C=O) 1663–1682 cm⁻¹ ν(C=S) 1247–1255 cm⁻¹, no ν(C=O) ν(C=N) ~1600–1650 cm⁻¹, ν(OH) ~3200 cm⁻¹
Synthesis Pathway Hypothesized: Alkylation of precursor with oxoazanium-forming reagents Hydrazide + isothiocyanate nucleophilic addition Cyclization of hydrazinecarbothioamides Pyridinium alkylation and oxime formation

Reactivity and Stability

  • Hydroxy-[[4-(...)-oxoazanium : The oxoazanium group likely enhances electrophilicity at the ammonium center, making it susceptible to nucleophilic attack. The methoxycarbonyl and sulfanylcarbonyl groups may participate in hydrolysis under acidic/basic conditions.
  • Triazole-Thiones [7–9] : Exhibit stability in tautomeric forms, with thione dominance confirmed by IR (absence of νS-H) . Their sulfonyl groups confer resistance to oxidation.

Solubility and Physicochemical Properties

  • The oxoazanium group in the title compound likely improves aqueous solubility compared to neutral triazole-thiones [7–9], which require organic solvents for purification .
  • HLo-7’s diiodide salt enhances water solubility, critical for biomedical use .

Q & A

Q. Table 1. Key Characterization Techniques

TechniqueApplicationReference Example
HRMSMolecular weight confirmationNPC40432 ()
2D NMRStructural elucidationVladinol B ()
HPLCPurity assessment2-Hydroxybiphenyl ()

Q. Table 2. Stability Study Design

ConditionParameter RangeMonitoring Method
pH2–10UV-Vis, LC-MS
Temperature25°C, 40°CNMR time-course analysis

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